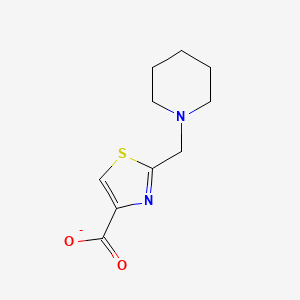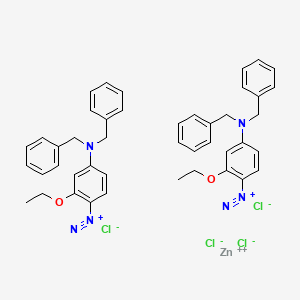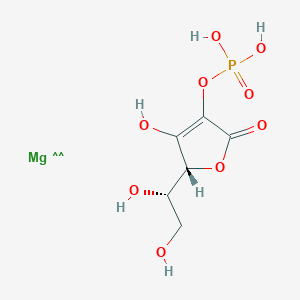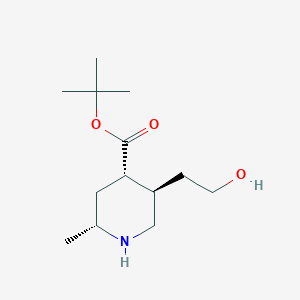
Dotap mesylate, 98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotap mesylate is synthesized by reacting N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride with methanesulfonic acid. The reaction typically occurs in a polar solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of Dotap mesylate involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired 98% purity .
Chemical Reactions Analysis
Types of Reactions
Dotap mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary applications.
Substitution: The quaternary ammonium group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving Dotap mesylate include halide salts (e.g., sodium chloride, potassium iodide) and polar solvents (e.g., water, methanol). Reaction conditions often involve controlled temperatures and pH levels to ensure optimal interaction and product formation .
Major Products Formed
The major products formed from reactions involving Dotap mesylate depend on the specific reaction type. For example, substitution reactions may yield various quaternary ammonium derivatives, while hydration reactions primarily affect the compound’s solubility and interaction properties .
Scientific Research Applications
Dotap mesylate has a wide range of scientific research applications, including:
Gene Transfection: It is extensively used in gene transfection studies to deliver DNA, RNA, and other negatively charged molecules into eukaryotic cells.
Drug Delivery: The compound’s ability to form micelle structures makes it an effective carrier for drug delivery systems.
Voltage-Gated Ion Channel Studies: Dotap mesylate is used as a tool in studies of voltage-gated ion channels due to its unique chemical properties.
Lipid Nanoparticle Formulations: It is a key component in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, such as mRNA vaccines and siRNA cancer treatments.
Mechanism of Action
Dotap mesylate exerts its effects through its quaternary ammonium headgroup, which interacts with nucleic acids and target cell membranes. This interaction facilitates the formation of micelle structures that encapsulate and deliver genetic material or drugs into cells. The compound’s effectiveness is influenced by the choice of counterion, which affects lipid packing and hydration properties .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): An ester analog of Dotap mesylate, commonly used in gene transfection.
1,2-dioleoyl-3-trimethylammonium propane (DOTAP): A similar cationic lipid used for DNA/RNA transfection.
Uniqueness
Dotap mesylate is unique due to its specific counterion, methanesulfonic acid, which influences its solubility and interaction properties. This makes it particularly effective in certain applications, such as lipid nanoparticle formulations for therapeutic nucleic acid delivery .
Properties
Molecular Formula |
C43H83NO7S |
|---|---|
Molecular Weight |
758.2 g/mol |
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+; |
InChI Key |
APGRDDRQPNSEQY-AFLLVNNISA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[Tyr11]-somatostatin](/img/structure/B12331319.png)



